2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride, also known as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to detail the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H15N3O⋅HCl with a molecular weight of approximately 276.34 g/mol . The structure features a quinoline ring system linked to a hydrazine moiety, which is significant for its biological interactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Quinoline derivative A | MCF-7 | 5.0 | Induction of apoptosis |
Quinoline derivative B | HT-29 | 3.5 | Inhibition of VEGFR-2 |
2-(Quinolin-8-yl)hydrazine | A549 | 4.2 | Sirtuin inhibition |
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression, such as VEGFR and sirtuins .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that compounds related to this compound exhibit significant antibacterial and antifungal activities:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 10 |
The observed antimicrobial activity is attributed to the ability of the quinoline nucleus to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
Compound | COX Inhibition (%) at 10 µM |
---|---|
Quinoline derivative C | 85% |
Standard NSAID (Ibuprofen) | 90% |
This inhibition suggests that compounds like this compound could serve as potential anti-inflammatory agents .
Case Studies
A notable study focused on the synthesis and evaluation of quinoline-based hydrazones demonstrated that these compounds possess significant cytotoxicity against various cancer cell lines. The study highlighted that structural modifications could enhance biological activity, emphasizing the importance of functional groups in determining efficacy .
Another research project explored the use of similar quinoline derivatives in drug repurposing efforts aimed at COX inhibition and anticancer applications. The findings indicated that certain derivatives exhibited comparable potency to established drugs while presenting lower toxicity profiles .
Eigenschaften
IUPAC Name |
2-[(E)-(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H/b18-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCNYJGVILQWQN-NWBUNABESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.